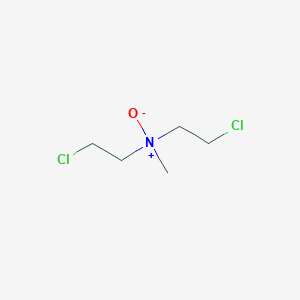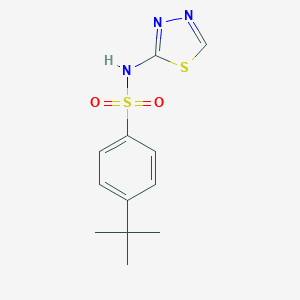
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, also known as DAPH, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of cyclohexanone derivatives and has been found to possess a range of interesting biochemical and physiological properties. In
作用机制
The mechanism of action of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone is related to its ability to generate singlet oxygen species upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can react with various cellular components, leading to oxidative damage and cell death. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been found to selectively accumulate in cancer cells and generate singlet oxygen upon exposure to light, leading to cancer cell death.
Biochemical and Physiological Effects:
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been found to induce oxidative stress in cells, leading to the activation of various signaling pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Its ability to generate singlet oxygen upon exposure to light makes it a valuable tool for studying oxidative stress in cells. However, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has some limitations as well. Its fluorescence properties can be affected by the presence of other cellular components, which can lead to false positive results. Additionally, the use of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone in photodynamic therapy requires the use of light, which can limit its applicability in certain experimental conditions.
未来方向
There are several future directions for research on 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. One area of interest is the development of new derivatives of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with improved properties for use in photodynamic therapy. Another area of interest is the study of the molecular mechanisms underlying the activation of the Nrf2 and MAPK pathways by 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. Additionally, the use of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone as a probe for the detection of ROS in vivo is an area of active research. Finally, the development of new methods for the synthesis of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone and its derivatives is an area of ongoing interest.
合成方法
The synthesis of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone can be achieved through a multistep process starting from commercially available chemicals. The first step involves the reaction of 3-nitrobenzaldehyde with acetone to form 3-nitrophenylacetone. This intermediate is then subjected to a Henry reaction with cyclohexanone to form the desired product, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. The purity of the final product can be increased through recrystallization from a suitable solvent.
科学研究应用
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been extensively used in scientific research due to its unique properties. It has been found to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in cells.
属性
产品名称 |
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone |
|---|---|
分子式 |
C17H19NO6 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H19NO6/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-5-4-6-12(7-11)18(23)24/h4-7,14-16,22H,8H2,1-3H3 |
InChI 键 |
PFWYAXMEENKSMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)


![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)
![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)

